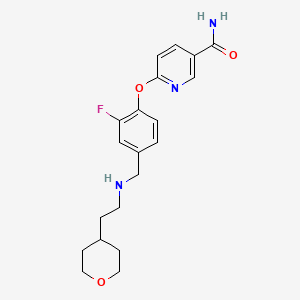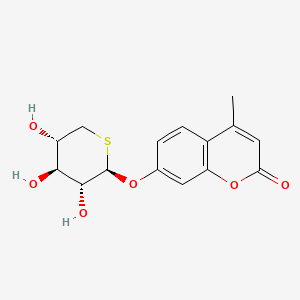![molecular formula C28H21FN3NaO4 B1677242 sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate CAS No. 934995-88-7](/img/structure/B1677242.png)
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate
Vue d'ensemble
Description
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate is a salt form of MK-0952, which is a selective phosphodiesterase 4 (PDE4) inhibitor. This compound has shown potential in treating long-term memory loss and mild cognitive impairment. It is an intrinsically potent inhibitor with limited whole blood activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate involves multiple steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production methods for this compound are not widely available in the public domain. The compound is synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate primarily undergoes substitution reactions due to the presence of functional groups that can be replaced by other atoms or groups. It may also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. These reagents are used to prepare stock solutions and in vivo formulations .
Major Products: The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, the reactions aim to modify the functional groups or enhance the compound’s solubility and bioavailability .
Applications De Recherche Scientifique
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective PDE4 inhibitor to study its effects on long-term memory loss and mild cognitive impairment. Researchers have explored its potential in treating Alzheimer’s disease and other neurological disorders .
In chemistry, this compound is used to investigate the mechanisms of PDE4 inhibition and its impact on cellular signaling pathways. In biology, it is employed to study the effects of PDE4 inhibition on various biological processes, including inflammation and immune response .
Mécanisme D'action
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate exerts its effects by selectively inhibiting PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to enhanced signaling pathways that are involved in memory and cognitive functions. The molecular targets and pathways involved include the cAMP-dependent protein kinase (PKA) pathway and the cAMP response element-binding protein (CREB) pathway .
Comparaison Avec Des Composés Similaires
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate is unique due to its high selectivity and potency as a PDE4 inhibitor. Similar compounds include other PDE4 inhibitors such as roflumilast, apremilast, and cilomilast. These compounds also inhibit PDE4 but may differ in their selectivity, potency, and pharmacokinetic properties .
List of Similar Compounds:- Roflumilast
- Apremilast
- Cilomilast
This compound stands out due to its specific application in treating cognitive impairments and its limited whole blood activity, making it a valuable tool in neurological research .
Propriétés
Numéro CAS |
934995-88-7 |
|---|---|
Formule moléculaire |
C28H21FN3NaO4 |
Poids moléculaire |
505.5 g/mol |
Nom IUPAC |
sodium;(1R,2R)-2-[4-[3-[3-(cyclopropylcarbamoyl)-4-oxo-1,8-naphthyridin-1-yl]phenyl]-2-fluorophenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H22FN3O4.Na/c29-24-12-16(6-9-19(24)21-13-22(21)28(35)36)15-3-1-4-18(11-15)32-14-23(27(34)31-17-7-8-17)25(33)20-5-2-10-30-26(20)32;/h1-6,9-12,14,17,21-22H,7-8,13H2,(H,31,34)(H,35,36);/q;+1/p-1/t21-,22+;/m0./s1 |
Clé InChI |
KJLAICCEMQRZCH-UMIAIAFLSA-M |
SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)[O-])F.[Na+] |
SMILES isomérique |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)[C@@H]6C[C@H]6C(=O)[O-])F.[Na+] |
SMILES canonique |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C5=CC(=C(C=C5)C6CC6C(=O)[O-])F.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK0952; MK 0952; MK-0952; MK-0952 Sodium. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















